

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Phenoxyethyl)benzylamine

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Compound of Interest

Compound Name: **2-(Phenoxyethyl)benzylamine**

Cat. No.: **B064828**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **2-(phenoxyethyl)benzylamine**. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.

Molecular Structure

IUPAC Name: **2-(Phenoxyethyl)benzylamine** Molecular Formula: C₁₄H₁₅NO
Molecular Weight: 213.28 g/mol Structure:

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(phenoxyethyl)benzylamine**. These predictions are derived from the analysis of analogous compounds, including benzylamine, 2-substituted benzylamines, and molecules containing the phenoxyethyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.20 - 7.40	m	9H	Aromatic protons (C_6H_5 and C_6H_4)
~ 5.10	s	2H	$\text{O}-\text{CH}_2-\text{Ar}$
~ 3.90	s	2H	$\text{Ar}-\text{CH}_2-\text{NH}_2$
~ 1.60	br s	2H	NH_2

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 158.0	Quaternary	$\text{Ar}-\text{C}-\text{O}$
~ 140.0	Quaternary	$\text{Ar}-\text{C}-\text{CH}_2\text{NH}_2$
~ 136.0	Quaternary	$\text{Ar}-\text{C}-\text{CH}_2\text{O}$
~ 129.5	Tertiary	Aromatic CH
~ 128.5	Tertiary	Aromatic CH
~ 127.5	Tertiary	Aromatic CH
~ 121.0	Tertiary	Aromatic CH
~ 115.0	Tertiary	Aromatic CH
~ 69.0	Secondary	$\text{O}-\text{CH}_2-\text{Ar}$
~ 45.0	Secondary	$\text{Ar}-\text{CH}_2-\text{NH}_2$

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3370 - 3290	Medium, Doublet	N-H stretch	Primary Amine (-NH ₂)
3100 - 3000	Medium	C-H stretch	Aromatic
2950 - 2850	Medium	C-H stretch	Aliphatic (CH ₂)
1600 - 1450	Strong	C=C stretch	Aromatic Ring
1240	Strong	C-O stretch	Aryl Ether
1100 - 1000	Medium	C-N stretch	Amine

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
213	Moderate	[M] ⁺ (Molecular Ion)
196	Low	[M - NH ₃] ⁺
120	High	[M - OC ₆ H ₅] ⁺
106	High	[C ₇ H ₈ N] ⁺ (benzylamine fragment)
91	Very High	[C ₇ H ₇] ⁺ (tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺ (phenyl fragment)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like **2-(phenoxyethyl)benzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a single-pulse ^1H NMR spectrum.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.

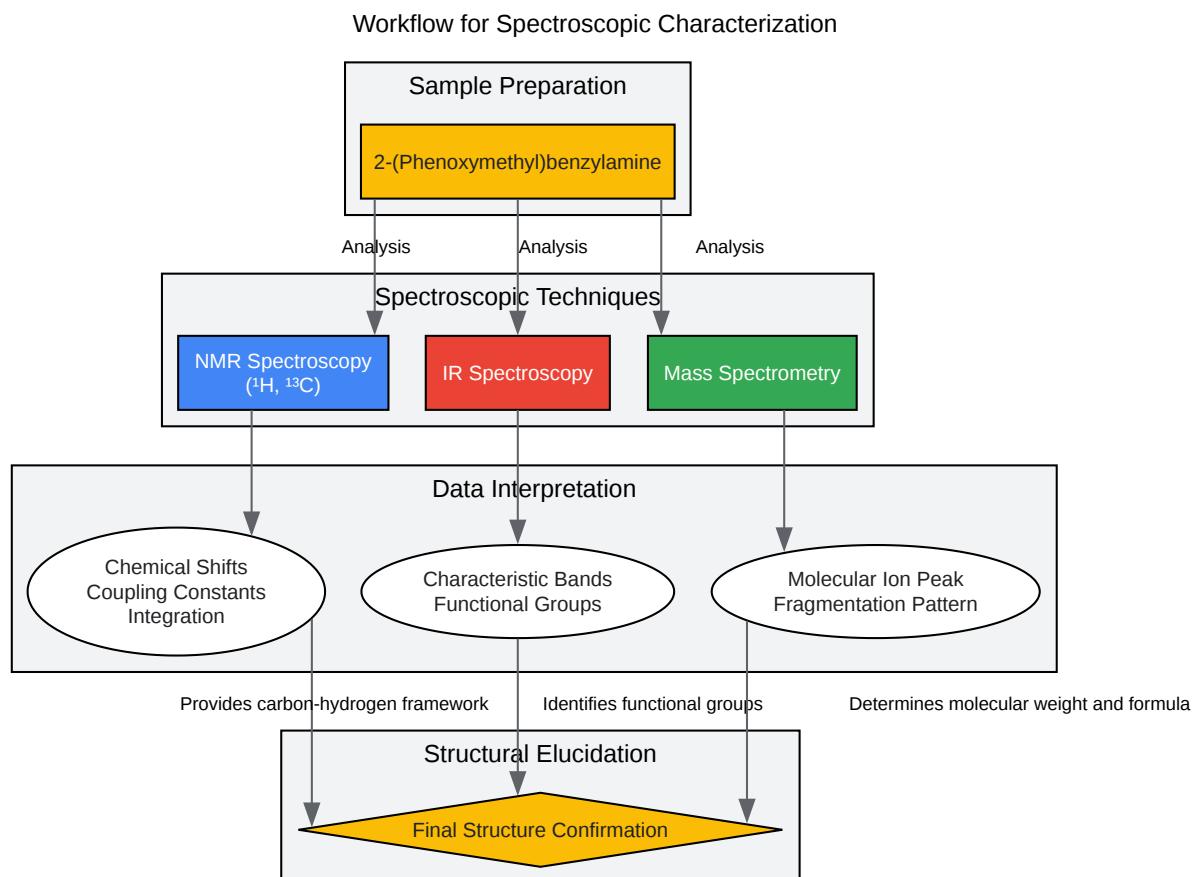
- Apply pressure to ensure good contact between the sample and the crystal.
- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected in the mid-IR range (4000-400 cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), the sample is vaporized.
- Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of an organic molecule using NMR, IR, and MS.

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Caption: Workflow for the structural elucidation of **2-(phenoxyethyl)benzylamine** using spectroscopic methods.

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